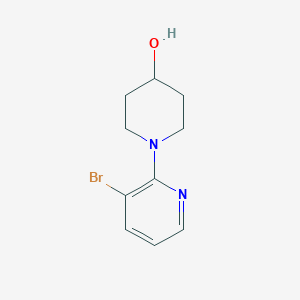
1-(3-Bromopyridin-2-yl)piperidin-4-ol
Overview
Description
1-(3-Bromopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further connected to a piperidine ring with a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidin-4-ol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include various nucleophiles and bases.
Major Products Formed:
Oxidation: 1-(3-Bromopyridin-2-yl)piperidin-4-one
Reduction: 1-(3-Bromopyridin-2-yl)piperidin-4-amine
Substitution: 1-(3-alkylpyridin-2-yl)piperidin-4-ol
Scientific Research Applications
1-(3-Bromopyridin-2-yl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(3-Bromopyridin-2-yl)piperidin-4-ol is structurally similar to other bromopyridine derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-ol and 1-(3-bromopyridin-2-yl)piperidin-3-ol. These compounds differ in the position of the bromine atom and the position of the hydroxyl group on the piperidine ring, which can lead to differences in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-(6-bromopyridin-2-yl)piperidin-4-ol
1-(3-bromopyridin-2-yl)piperidin-3-ol
1-(6-bromopyridin-3-yl)piperidin-4-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

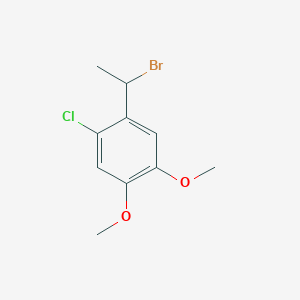

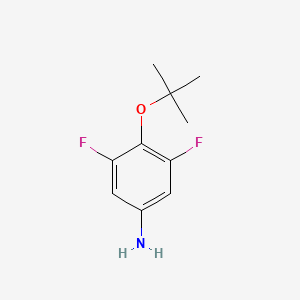
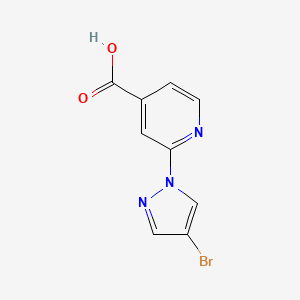
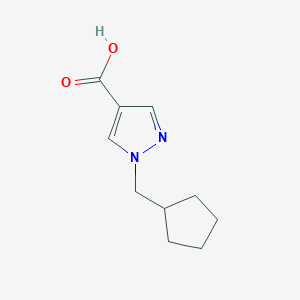
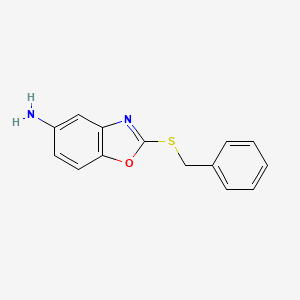
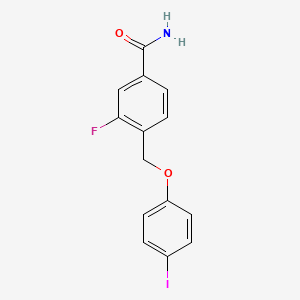
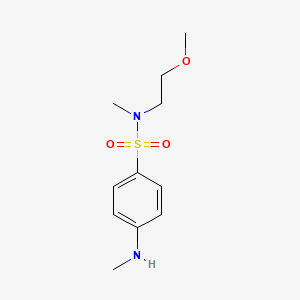
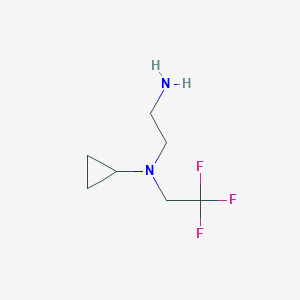
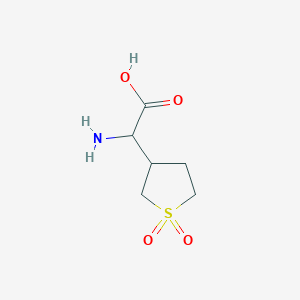
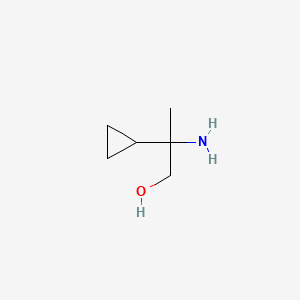
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
